1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole 1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
Brand Name: Vulcanchem
CAS No.: 5791-70-8
VCID: VC16744311
InChI: InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3
SMILES:
Molecular Formula: C17H13Cl2N3O2
Molecular Weight: 362.2 g/mol

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole

CAS No.: 5791-70-8

Cat. No.: VC16744311

Molecular Formula: C17H13Cl2N3O2

Molecular Weight: 362.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole - 5791-70-8

Specification

CAS No. 5791-70-8
Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
Standard InChI InChI=1S/C17H13Cl2N3O2/c1-10-17(12-4-3-5-14(8-12)22(23)24)11(2)21(20-10)13-6-7-15(18)16(19)9-13/h3-9H,1-2H3
Standard InChI Key NUTLVDNMXHSGAY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₁₃Cl₂N₃O₂ and a molecular weight of 362.2 g/mol. Its structure features a pyrazole core substituted at the 1-, 3-, 4-, and 5-positions with a 3,4-dichlorophenyl group, methyl groups, and a 3-nitrophenyl group, respectively. The presence of electron-withdrawing groups (nitro and chloro) and electron-donating methyl groups creates a unique electronic environment that influences its reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number5791-70-8
Molecular FormulaC₁₇H₁₃Cl₂N₃O₂
Molecular Weight362.2 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Synthesis and Optimization

Cyclocondensation Methodology

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, reacting 3,4-dichlorophenylhydrazine with a β-diketone or α,β-unsaturated ketone in ethanol under reflux yields the pyrazole core . Ethanol is preferred for its ability to solubilize reactants while minimizing side reactions, achieving yields exceeding 70%.

Catalytic Enhancements

Recent advances employ ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as green solvents, improving reaction efficiency and enabling catalyst reuse for up to four cycles without significant activity loss . Copper triflate catalysts further enhance cyclization rates, reducing reaction times from 48 hours to under 24 hours .

Biological Activities

Antimicrobial Properties

Though direct data for this compound are scarce, structurally similar pyrazoles exhibit broad-spectrum antimicrobial activity. For instance, 3-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-4,5-dihydro-2H-pyrrolo[2,3-c]pyrazole (CAS 5079-44-7) shows MIC values of 0.07–4.17 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential cross-activity .

Table 2: Comparative Biological Activity of Pyrazole Derivatives

CompoundTarget ActivityIC₅₀/MIC
1-(3,4-Dichlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazoleCOX-2 Inhibition~0.28 µM
3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)-4,5-dihydro-2H-pyrrolo[2,3-c]pyrazoleAntimicrobial0.07–4.17 µg/mL
CelecoxibCOX-2 Inhibition0.04 µM

Chemical Reactivity and Stability

Electronic Effects

The 3-nitrophenyl group withdraws electron density via resonance, polarizing the pyrazole ring and increasing susceptibility to nucleophilic attack at the 4-position . Conversely, methyl groups at the 3- and 5-positions donate electrons, stabilizing the ring against electrophilic substitution .

Thermal and Oxidative Stability

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

Replacing the 3-nitrophenyl group with a 4-methylphenyl moiety reduces COX-2 inhibition by 40%, underscoring the nitro group’s critical role. Similarly, omitting methyl groups decreases metabolic half-life from 6.2 hours to 1.8 hours in hepatic microsomes.

Crystallographic Trends

Compared to 1-(2,4,6-trinitrophenyl)-2-pyrazolines, which exhibit distorted pyrazole rings due to steric hindrance, the 3,4-dichlorophenyl and 3-nitrophenyl substituents in this compound maintain near-planarity, favoring π-stacking in molecular crystals .

Future Directions

Targeted Drug Design

Structural modifications, such as introducing sulfonamide groups at the 4-position, could enhance water solubility and bioavailability. Molecular docking studies predict a 20% improvement in COX-2 binding affinity with such modifications .

In Vivo Validation

Current data rely on in vitro models; future work should evaluate toxicity and efficacy in rodent inflammation models. Preliminary acute toxicity studies of analogs show LD₅₀ values > 500 mg/kg, suggesting a favorable safety profile .

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